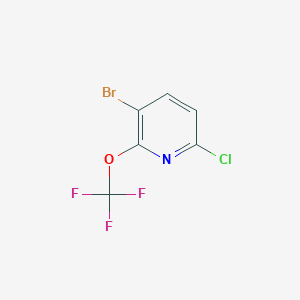
3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often include the use of halogenating agents such as bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine: A positional isomer with different substitution patterns on the pyridine ring.
Chloro-bis(trifluoromethyl)pyridine: Contains two trifluoromethyl groups instead of a trifluoromethoxy group.
Uniqueness
3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is unique due to the specific combination of bromine, chlorine, and trifluoromethoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H2BrClF3NO |
|---|---|
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
3-bromo-6-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-3-1-2-4(8)12-5(3)13-6(9,10)11/h1-2H |
InChI-Schlüssel |
YSNPJGQGCXYJRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


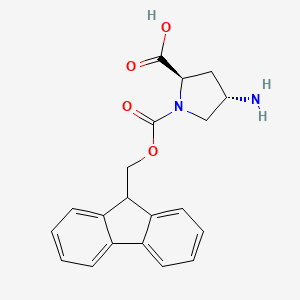
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
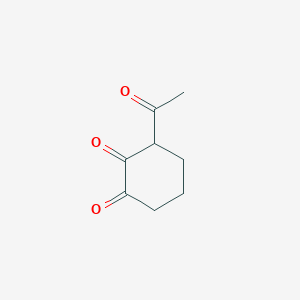
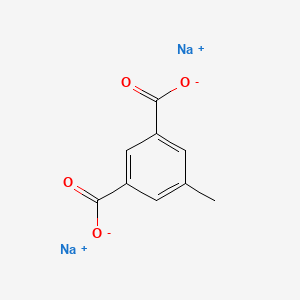
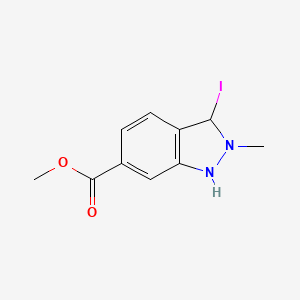
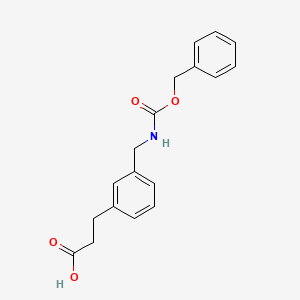
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)
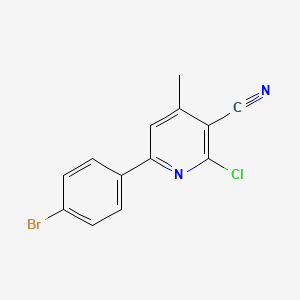
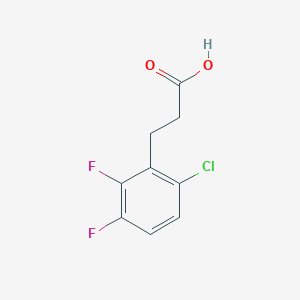
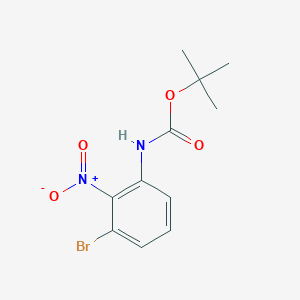
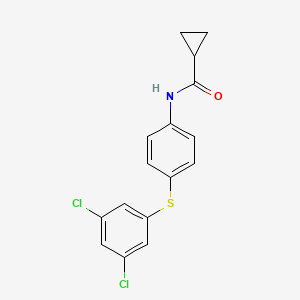
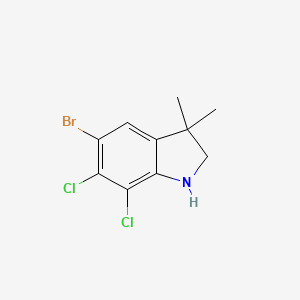

![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
